5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazolone ring. The final step involves the diazotization of the amino group followed by coupling with a phenyl group to introduce the phenyldiazenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The diazenyl group can also participate in electron transfer reactions, influencing redox states within cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-4-(2-pyrrolidinylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-4-(2-azepanylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the phenyldiazenyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
51337-46-3 |
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Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
5-amino-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H13N5O/c16-14-13(18-17-11-7-3-1-4-8-11)15(21)20(19-14)12-9-5-2-6-10-12/h1-10,13H,(H2,16,19) |
InChI Key |
KXMNQJHNSFTFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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